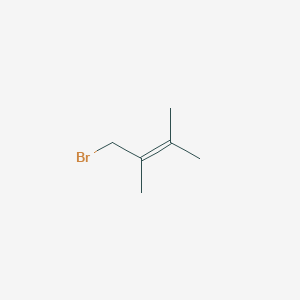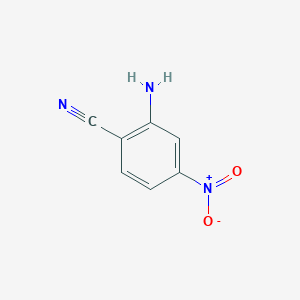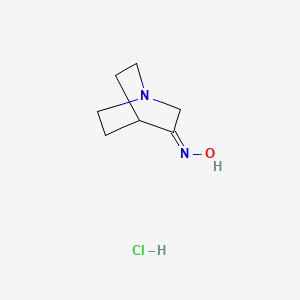
喹啉-3-酮肟盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinuclidin-3-one oxime hydrochloride is a chemical compound derived from quinuclidine, a bicyclic amine. This compound is known for its potential applications in various fields, including medicinal chemistry and toxicology. It is particularly noted for its role as an antidote for organophosphorus compound poisoning.
科学研究应用
Quinuclidin-3-one oxime hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential as an antidote for organophosphorus compound poisoning.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of nerve agent poisoning.
Industry: It is used in the development of bioscavengers for detoxifying organophosphorus compounds.
作用机制
Target of Action
Quinuclidin-3-one oxime hydrochloride primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .
Mode of Action
Quinuclidin-3-one oxime hydrochloride interacts with its targets (AChE and BChE) by reversible inhibition and reactivation . This compound is particularly effective in reactivating both AChE and BChE that have been inhibited by organophosphorus compounds (OP), especially if the quinuclidinium compounds contain the benzyl group attached to the quinuclidinium moiety .
Biochemical Pathways
The primary biochemical pathway affected by Quinuclidin-3-one oxime hydrochloride involves the breakdown of acetylcholine by AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synapses. This disrupts nerve impulse transmission in the central and peripheral nervous system .
Pharmacokinetics
The compound’s interaction with its targets (ache and bche) suggests that it is likely absorbed and distributed in the body where these enzymes are present .
Result of Action
The primary molecular effect of Quinuclidin-3-one oxime hydrochloride’s action is the inhibition and reactivation of AChE and BChE . This leads to an accumulation of acetylcholine in synapses, disrupting nerve impulse transmission in the nervous system . At the cellular level, this can lead to a variety of effects depending on the specific cells and tissues involved.
生化分析
Biochemical Properties
Quinuclidin-3-one oxime hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonyl reductase, an enzyme that catalyzes the reduction of carbonyl compounds to their corresponding alcohols. The carbonyl group on Quinuclidin-3-one oxime hydrochloride forms hydrogen bonds with reactive groups in the enzyme’s active site, facilitating the conversion process . This interaction is essential for the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
Quinuclidin-3-one oxime hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of muscarinic receptors, which are involved in various signaling pathways . Additionally, Quinuclidin-3-one oxime hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Quinuclidin-3-one oxime hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, Quinuclidin-3-one oxime hydrochloride has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, which can affect nerve impulse transmission and other physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinuclidin-3-one oxime hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Quinuclidin-3-one oxime hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of Quinuclidin-3-one oxime hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses . At high doses, Quinuclidin-3-one oxime hydrochloride can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
Quinuclidin-3-one oxime hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase and acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect various physiological processes, including energy production, detoxification, and neurotransmitter regulation.
Transport and Distribution
Within cells and tissues, Quinuclidin-3-one oxime hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, Quinuclidin-3-one oxime hydrochloride has been shown to bind to plasma proteins, which can influence its distribution and bioavailability in the body .
Subcellular Localization
The subcellular localization of Quinuclidin-3-one oxime hydrochloride is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Quinuclidin-3-one oxime hydrochloride has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Quinuclidin-3-one oxime hydrochloride can be synthesized using several methods:
Classical Synthesis in Solution: This method involves the reaction of quinuclidin-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Mechanochemical Synthesis: This method involves grinding the reactants together without the use of solvents.
Microwave Synthesis: This method uses microwave irradiation to accelerate the reaction.
Industrial Production Methods: Industrial production of quinuclidin-3-one oxime hydrochloride typically involves large-scale application of the classical synthesis method due to its simplicity and cost-effectiveness.
化学反应分析
Quinuclidin-3-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinuclidin-3-one oxime N-oxide.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinuclidin-3-one oxime N-oxide.
Reduction: Quinuclidin-3-amine.
Substitution: Various quinuclidin-3-one oxime derivatives.
相似化合物的比较
- Pralidoxime
- Obidoxime
- HI-6 (another oxime-based antidote)
Quinuclidin-3-one oxime hydrochloride stands out due to its unique structure and high efficacy in reactivating inhibited enzymes, making it a valuable compound in both research and practical applications.
属性
CAS 编号 |
76883-37-9 |
|---|---|
分子式 |
C7H13ClN2O |
分子量 |
176.64 g/mol |
IUPAC 名称 |
(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-7-5-9-3-1-6(7)2-4-9;/h6,10H,1-5H2;1H/b8-7-; |
InChI 键 |
CSKIUBQPEHEMAN-CFYXSCKTSA-N |
SMILES |
C1CN2CCC1C(=NO)C2.Cl |
手性 SMILES |
C1CN2CCC1/C(=N\O)/C2.Cl |
规范 SMILES |
C1CN2CCC1C(=NO)C2.Cl |
Key on ui other cas no. |
76883-37-9 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1279143.png)
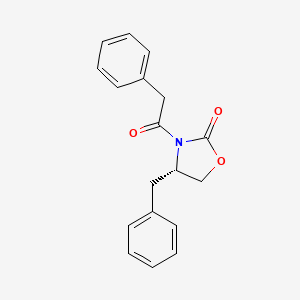
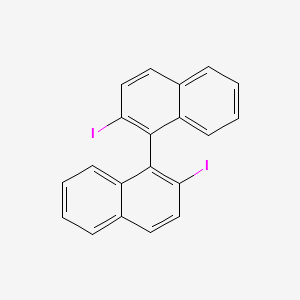
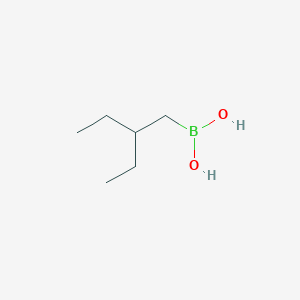
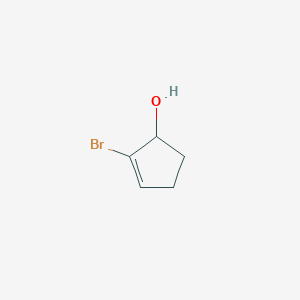
![[2-(Allyloxy)phenyl]methanol](/img/structure/B1279152.png)
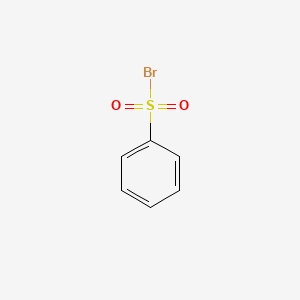
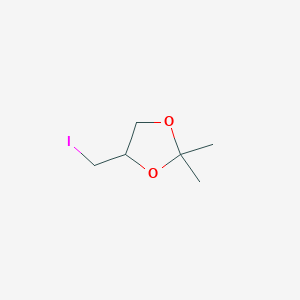
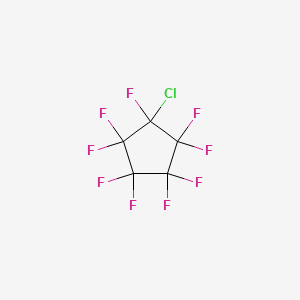
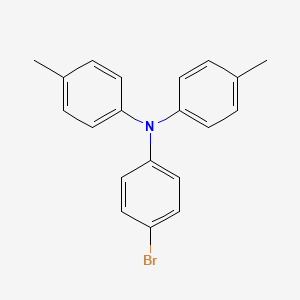

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
